BAY-1316957
Description
Significance of Prostaglandin (B15479496) E2 (PGE2) in Inflammation and Pain Signaling Pathways
Prostaglandin E2 (PGE2) is a principal mediator derived from the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes. openaccessjournals.com It is abundantly produced at sites of inflammation and is a crucial factor in the classic signs of inflammation, including redness, swelling, and pain. mdpi.comwikipedia.org PGE2 exerts its diverse biological effects by binding to four distinct G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. nih.govbio-rad.com In the context of pain, PGE2 is a key mediator of inflammatory pain sensitization, acting both in peripheral tissues and within the spinal cord. bio-rad.com It enhances the responsiveness of peripheral nociceptors, the sensory nerves that detect painful stimuli. bio-rad.com Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, thereby reducing the production of PGE2 and alleviating inflammation and pain. openaccessjournals.com
Mechanistic Roles of EP4-R in Pathological Processes
The EP4 receptor is a key player in mediating the effects of PGE2 in various diseases. benthamscience.com Its activation can trigger multiple downstream signaling pathways, including the cyclic AMP (cAMP)/protein kinase A (PKA), PI3K/AKT, and NF-κB pathways, which are involved in cellular processes like proliferation, migration, and inflammation. frontiersin.orgnih.gov
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to chronic pelvic pain and infertility. acs.orgnih.gov Both PGE2 and its EP4 receptor are highly expressed in endometriotic lesions. acs.orgfrontiersin.org This upregulation is significant as the EP4 receptor is implicated in mediating the proliferative and nociceptive (pain-inducing) effects of PGE2. frontiersin.org
The inflammatory environment in endometriosis promotes the synthesis of PGE2, which in turn can stimulate estrogen production, creating a positive feedback loop that drives the disease. frontiersin.org Antagonism of the EP4 receptor has been shown to block PGE2-induced proliferation of endometrial cells and exhibit anti-inflammatory activities. frontiersin.org Furthermore, since EP4 receptors are expressed on sensory nerve fibers, blocking their activation is expected to reduce inflammatory pain and associated hyperalgesia and allodynia. frontiersin.org
BAY-1316957, a benzimidazole (B57391) carboxylic acid derivative, was identified as a potent and selective antagonist of the human EP4-R. acs.orgpatsnap.com In vitro and in vivo studies have demonstrated its potential to alleviate inflammatory pain associated with endometriosis. frontiersin.orgresearchgate.net Research has shown that this compound effectively inhibits the EP4-R signaling pathway, which is a key contributor to the inflammatory pain experienced in endometriosis. frontiersin.orgresearchgate.net
| Property of this compound | Finding | Source |
| Target | Potent and selective human EP4-R antagonist | acs.orgmedchemexpress.comaxonmedchem.com |
| IC50 for human EP4-R | 15.3 nM | medchemexpress.comaxonmedchem.combiocompare.com |
| Chemical Class | Benzimidazole carboxylic acid derivative | frontiersin.orgpatsnap.com |
| Therapeutic Potential | Investigated for the treatment of endometriosis-related pain | acs.orgnih.govfrontiersin.org |
The role of the EP4 receptor in inflammation is complex and can be context-dependent. nih.govcapes.gov.br While it is often associated with pro-inflammatory effects, in some instances, EP4 activation can have anti-inflammatory consequences. nih.govcapes.gov.brahajournals.org For example, EP4 activation can suppress the release of certain cytokines from immune cells like macrophages and T-lymphocytes. nih.govcapes.gov.br However, in other conditions such as encephalomyelitis and arthritis, EP4 can act as a pro-inflammatory mediator. nih.gov
Studies have explored the potential of modulating EP4 signaling in various inflammatory diseases. benthamscience.comnih.gov For instance, EP4 receptor stimulation has been shown to protect against ischemia/reperfusion injury in models of myocardial and renal injury, partly by inhibiting apoptosis and regulating mitochondrial function. spandidos-publications.com The EP4 receptor is also involved in maintaining intestinal homeostasis. researchgate.net
The EP4 receptor is frequently overexpressed in various types of cancer, including breast, prostate, lung, and colon cancers, and its elevated expression is often associated with poorer outcomes. frontiersin.orgnih.gov The binding of PGE2 to the EP4 receptor can promote cancer cell proliferation, migration, invasion, and metastasis. frontiersin.orgspandidos-publications.com
The pro-tumorigenic effects of EP4 signaling are mediated through the activation of several key pathways, including ERK, cAMP/PKA, PI3K/AKT, and NF-κB. frontiersin.org Furthermore, EP4 plays a role in tumor angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels), which are crucial for tumor growth and spread. frontiersin.orgiiarjournals.org EP4 signaling can also contribute to an immunosuppressive tumor microenvironment by inhibiting the function of Natural Killer (NK) cells and promoting the development of myeloid-derived suppressor cells (MDSCs). frontiersin.orgdomaintherapeutics.com
EP4-R Modulation in Other Inflammatory Conditions
Conceptual Framework for EP4-R as a Therapeutic Target
The significant role of the EP4 receptor in the pathophysiology of various diseases, including endometriosis, inflammatory conditions, and cancer, has established it as a promising therapeutic target. benthamscience.comfrontiersin.orgresearchgate.net The development of selective EP4 receptor antagonists, such as this compound, offers a more targeted approach compared to non-selective NSAIDs, which block the entire prostaglandin synthesis pathway and can lead to side effects. openaccessjournals.comresearchgate.net
By specifically blocking the EP4 receptor, it is possible to inhibit the detrimental effects of PGE2 in certain pathological states while potentially preserving some of its beneficial homeostatic functions that are mediated by other EP receptor subtypes. benthamscience.com Research into EP4 antagonists is ongoing, with a focus on their potential to treat pain, inflammation, and to be used in combination with other therapies, such as immunotherapy, in the context of cancer. benthamscience.comdomaintherapeutics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9-ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-5-29-22-9-6-16(2)14-20(22)21-15-18(7-10-23(21)29)26-28-25-17(3)19(27(31)32)8-11-24(25)30(26)12-13-33-4/h6-11,14-15H,5,12-13H2,1-4H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXIZAPGGULPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C4=NC5=C(N4CCOC)C=CC(=C5C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Preclinical Development of Bay 1316957
Identification of Benzimidazole (B57391) Derivatives as hEP4-R Antagonists
The journey to BAY-1316957 began with the recognition of the therapeutic potential of targeting the EP4 receptor. scite.ainih.goviasp-pain.org Prostaglandin (B15479496) E2 (PGE2), acting through its EP4 receptor, is a critical mediator of inflammatory processes and the sensitization of pain-sensing nerves. researchgate.netmdpi.com Researchers hypothesized that blocking this interaction could offer significant relief from the chronic pain experienced by individuals with endometriosis.
The initial breakthrough came from the identification of benzimidazole derivatives as a novel class of hEP4-R antagonists. researchgate.netacs.orgscite.ainih.goviasp-pain.org Benzimidazoles are a class of heterocyclic aromatic organic compounds that have been explored for a wide range of biological activities. longdom.org
High-Throughput Screening Methodologies in Lead Identification
To identify these initial lead compounds, a high-throughput screening (HTS) campaign was employed. researchgate.netacs.orgnih.goviasp-pain.orgacs.org This process allowed for the rapid testing of a large library of chemical compounds for their ability to block the activity of the hEP4-R. The screening process successfully pinpointed the benzimidazole scaffold as a promising starting point for the development of a potent and selective antagonist. researchgate.netacs.orgnih.goviasp-pain.org
Structure-Activity Relationship (SAR) Studies and Rational Design of this compound
Following the initial discovery, a meticulous process of structure-activity relationship (SAR) studies was initiated. researchgate.netacs.orgnih.goviasp-pain.org This involved synthesizing and testing a series of analogues of the initial benzimidazole hits to understand how specific structural modifications influenced their activity at the EP4 receptor. This rational design approach was crucial in transforming the initial hits into a clinical candidate with desirable drug-like properties. researchgate.netacs.orgnih.goviasp-pain.orgpatsnap.com
Chemical Modifications for Enhanced EP4-R Antagonistic Potency and Selectivity
A key focus of the SAR studies was to enhance the potency and selectivity of the compounds for the hEP4-R over other prostanoid receptors. researchgate.netacs.orgnih.gov This is critical to minimize off-target effects and ensure that the therapeutic action is directed specifically at the intended biological target. The research demonstrated that specific substitutions on the benzimidazole core could significantly improve the antagonistic potency. For instance, the introduction of a methoxy (B1213986) group to the nitrogen of the benzimidazole ring was found to enhance the antagonistic effect against the EP4-R. scite.ai
Optimization Strategies for Favorable Pharmacokinetic Profiles through Structural Design
A significant challenge in drug development is achieving a favorable pharmacokinetic profile, which includes factors like absorption, distribution, metabolism, and excretion (ADME). A major hurdle identified for the initial benzimidazole carboxylic acid derivatives was their susceptibility to glucuronidation, a metabolic process that can lead to rapid clearance from the body. researchgate.netacs.orgnih.goviasp-pain.org
To address this, a key structural modification was the introduction of a methyl group adjacent to the carboxylic acid moiety. researchgate.netacs.orgnih.goviasp-pain.orgpatsnap.com This strategic placement was designed to sterically hinder the glucuronidation process, thereby improving the compound's metabolic stability and leading to a more favorable pharmacokinetic profile with a lower clearance rate and longer half-life. researchgate.netacs.orgnih.goviasp-pain.orgfrontiersin.org This optimization was instrumental in the development of this compound, which exhibits excellent drug metabolism and pharmacokinetics (DMPK) properties. researchgate.netacs.orgnih.goviasp-pain.orgresearchgate.net
Application of Structure-Based Optimization and Docking Approaches
To further refine the design of these antagonists, computational methods such as structure-based optimization and docking were employed. researchgate.netdrugpatentwatch.comnih.gov These techniques utilize computer models of the target receptor to predict how different chemical structures will bind. While acknowledging the challenges of modeling flexible binding sites, a combined strategy that may include co-crystallization of ligands with the target protein can provide valuable insights to guide the design process and address potential liabilities. drugpatentwatch.com This rational, structure-guided approach played a role in the optimization of the benzimidazole series. researchgate.net
In Vitro Pharmacological Characterization of this compound
The culmination of these extensive discovery and optimization efforts was this compound, a highly potent and selective antagonist of the human EP4 receptor. researchgate.netacs.orgnih.govbenthamscience.comguidetopharmacology.org In vitro studies confirmed that this compound is a complete antagonist of the hEP4-R. frontiersin.org It demonstrates excellent pharmacological features, including a low clearance rate, a long half-life, and good oral bioavailability, making it a suitable candidate for further development. frontiersin.org
In Vitro Profile of this compound
| Property | Finding | Source |
|---|---|---|
| Target | Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) | researchgate.netacs.orgnih.gov |
| Mechanism of Action | Antagonist | researchgate.netacs.orgnih.gov |
| Potency | Highly potent | researchgate.netacs.orgnih.gov |
| Selectivity | Highly selective for hEP4-R | researchgate.netacs.orgnih.gov |
| Pharmacokinetics | Low clearance rate, long half-life, good oral bioavailability | frontiersin.org |
Potency and Selectivity Assessment for Human EP4-R Antagonism
This compound demonstrates high potency as a human EP4-R antagonist with a reported IC50 value of 15.3 nM. medchemexpress.comaxonmedchem.comadooq.comtargetmol.com This indicates a strong ability to inhibit the activity of the EP4 receptor. The compound is described as a highly potent, specific, and selective hEP4-R antagonist. researchgate.netaxonmedchem.com The discovery process involved identifying a methyl substitution adjacent to the carboxylic acid, a key modification to achieve favorable pharmacokinetic properties by minimizing glucuronidation. researchgate.netresearchgate.net
Table 1: Potency of this compound
| Target | IC50 (nM) |
|---|---|
| Human EP4-R | 15.3 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Evaluation of Antagonistic Effects in Cellular Assays
In cellular assays, this compound has been shown to be a complete antagonist of the human EP4-R. frontiersin.org It has demonstrated high solubility and permeability in Caco-2 cellular assays, which are models used to predict human drug absorption. medchemexpress.com These characteristics, along with a low clearance rate and long half-life, contribute to its good oral bioavailability. frontiersin.org
In Vivo Efficacy Studies of this compound in Preclinical Models
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in various conditions, particularly those related to pain and inflammation. researchgate.netresearchgate.net The compound exhibits a favorable pharmacokinetic profile in rodents, making it suitable for further investigation. frontiersin.orgnih.gov
Demonstration of Anti-Allodynic Activity in Pain Models
This compound has shown significant anti-allodynic activity in preclinical pain models. researchgate.netresearchgate.netnih.gov In a rat model of mechanical allodynia induced by 16,16-dimethyl prostaglandin E2 (dmPGE2), oral administration of this compound significantly reduced pain-related paw withdrawal behavior upon mechanical stimulation. medchemexpress.comprobechem.com This suggests its potential to alleviate pain hypersensitivity.
Assessment of Anti-inflammatory Efficacy
The anti-inflammatory properties of this compound have also been demonstrated in preclinical models. researchgate.netnih.gov As an antagonist of the EP4 receptor, which is a key mediator of prostaglandin E2-induced inflammation, this compound is expected to attenuate inflammatory processes. frontiersin.org The EP4 receptor and the pathways that form PGE2 are highly expressed in endometriotic lesions, making it a promising target for anti-inflammatory and anti-nociceptive therapies. nih.govresearchgate.net
Therapeutic Activity in Abdominal Pain Models Relevant to Endometriosis
This compound has exhibited excellent therapeutic activity in in vivo models of abdominal pain relevant to endometriosis. researchgate.netfrontiersin.orgnih.gov Endometriosis is a condition often associated with severe pelvic pain, and the EP4 receptor is highly expressed in endometriotic lesions. nih.govresearchgate.net By inhibiting the EP4-R signaling pathway, this compound is believed to alleviate inflammatory pain associated with endometriosis. frontiersin.orgnih.gov Studies in animal models have shown its effectiveness in reducing pain associated with this condition. nih.govpatsnap.com
Pharmacological and Mechanistic Investigations of Bay 1316957
Preclinical Pharmacokinetic Profiling
BAY-1316957 has demonstrated a favorable pharmacokinetic profile in preclinical studies, characterized by low clearance, a long half-life, and high oral bioavailability. medchemexpress.comfrontiersin.orgnih.gov These properties make it a suitable candidate for further development. frontiersin.orgnih.gov
Clearance Rate and Half-Life Determination
In Wistar rats, this compound exhibits a low clearance rate and a long half-life. medchemexpress.comfrontiersin.orgnih.gov This indicates that the compound is eliminated from the body slowly, which contributes to its prolonged duration of action. The introduction of a methyl group adjacent to the carboxylic acid in its structure was a key modification to reduce the rate of glucuronidation, thereby improving its pharmacokinetic properties. researchgate.netnih.gov
| Species | Clearance Rate | Half-Life |
| Wistar Rats | Low medchemexpress.comfrontiersin.orgnih.gov | Long medchemexpress.comfrontiersin.orgnih.gov |
Oral Bioavailability Assessment
Studies in Wistar rats have shown that this compound has high oral bioavailability, with a reported value of 90%. medchemexpress.combiocompare.comarctomsci.com This high percentage indicates that a large proportion of the orally administered dose reaches the systemic circulation, highlighting its excellent absorption characteristics. medchemexpress.comfrontiersin.orgnih.gov
| Species | Oral Bioavailability (F%) |
| Wistar Rats | 90% medchemexpress.combiocompare.comarctomsci.com |
Metabolic Pathways and Enzymes Involved (e.g., Glucuronidation by UGT1A1 and UGT1A3)
The primary metabolic pathway for this compound in hepatocytes from humans, rats, mice, dogs, and monkeys is the formation of an acyl glucuronide. medchemexpress.combiocompare.com This biotransformation is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), with a lesser contribution from UGT1A3. medchemexpress.combiocompare.com The strategic placement of a methyl group near the carboxylic acid was a design feature to decrease the rate of this glucuronidation process. researchgate.netnih.gov UGT1A1 is an enzyme involved in the glucuronidation pathway, which transforms small lipophilic molecules into water-soluble, excretable metabolites. nih.gov
Molecular Mechanisms of Action of this compound
This compound is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R). medchemexpress.comresearchgate.netaxonmedchem.com Its mechanism of action revolves around the inhibition of the EP4-R signaling pathway. frontiersin.orgnih.govresearchgate.net
Detailed Inhibition of the EP4-R Signaling Pathway
This compound acts as a complete antagonist of the human EP4-R with a reported IC50 of 15.3 nM. medchemexpress.combiocompare.comadooq.com The EP4 receptor is a G protein-coupled receptor that, upon activation by its natural ligand prostaglandin E2 (PGE2), initiates a cascade of intracellular events. researchgate.netresearchgate.net These events are implicated in various physiological and pathological processes, including inflammation and pain. nih.govresearchgate.net By blocking the EP4-R, this compound effectively inhibits the downstream signaling pathways triggered by PGE2. frontiersin.orgnih.gov This antagonism has been shown to be effective in models of inflammatory pain. nih.gov
Investigation of Downstream Intracellular Signaling Modulation (e.g., ERK1/2, AKT, NFκB, β-Catenin)
The activation of the EP4 receptor by PGE2 is known to stimulate several downstream signaling pathways, including the ERK1/2, AKT, NFκB, and β-catenin pathways. researchgate.netnih.gov These pathways are crucial for cell survival and proliferation. researchgate.net Inhibition of the EP4 receptor by an antagonist would be expected to suppress these signaling cascades. researchgate.netnih.gov Studies have shown that PGE2 promotes the survival of human endometriotic cells through the activation of these very pathways via EP2 and EP4 receptors. researchgate.netnih.gov Therefore, by inhibiting the EP4-R, this compound likely modulates the activity of these downstream signaling molecules, contributing to its therapeutic effects. nih.gov
Impact on Cellular Proliferation, Apoptosis, and Angiogenesis in Disease Contexts
The compound this compound, through its antagonism of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4), has been investigated for its effects on fundamental cellular processes that are often dysregulated in disease states, notably in endometriosis and cancer. These processes include cellular proliferation, programmed cell death (apoptosis), and the formation of new blood vessels (angiogenesis).
Cellular Proliferation: The EP4 receptor is known to be commonly upregulated in various cancers, where it plays a role in stimulating cell proliferation, migration, and invasion. researchgate.net In the context of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, the PGE2-EP4 signaling pathway is also crucial. researchgate.netnih.gov Studies on human endometriotic cells have shown that PGE2 promotes cell survival and proliferation through EP2 and EP4 receptors by activating several downstream signaling pathways, including ERK1/2, AKT, NFκB, and β-catenin. researchgate.net Selective blockade of EP2 and EP4 receptors has been demonstrated to inhibit the proliferation of human endometriotic stromal and epithelial cells. researchgate.net This anti-proliferative effect is achieved by inducing cell cycle arrest, thereby halting the progression of cell division. researchgate.net While this compound acts as a potent EP4 antagonist, specific quantitative data detailing its direct IC50 values for proliferation inhibition in various cell lines are not extensively detailed in the reviewed literature.
Apoptosis: Endometriosis is associated with an imbalance between cell proliferation and apoptosis, where endometrial cells in ectopic locations evade programmed cell death. nih.govfrontiersin.org The PGE2 signaling pathway, particularly through EP2 and EP4 receptors, promotes the survival of these cells by suppressing apoptotic mechanisms. researchgate.net Research indicates that selective inhibition of the EP2 and EP4 receptors can counteract this effect. researchgate.net This inhibition suppresses key cell survival pathways and alters the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins. researchgate.net This shift facilitates the release of cytochrome C from mitochondria, which in turn activates the caspase-3/PARP-mediated intrinsic apoptotic pathway, leading to the programmed death of endometriotic cells. researchgate.net
Angiogenesis: The formation of new blood vessels, or angiogenesis, is a critical process for the growth and survival of both cancerous tumors and endometriotic lesions. nih.govmdpi.com The inflammatory environment in endometriosis, rich in factors like PGE2, promotes angiogenesis. mdpi.com The EP4 receptor is implicated in this process, and its activation can contribute to the development of a vascular supply for growing lesions. nih.gov Pro-inflammatory cytokines, which are abundant in endometriotic lesions, can stimulate the secretion of Vascular Endothelial Growth Factor-C (VEGF-C), a key driver of angiogenesis and lymphangiogenesis, through mechanisms that can be influenced by the PGE2-EP4 pathway. nih.govfrontiersin.org By blocking the EP4 receptor, this compound is expected to interfere with these angiogenic signals, although specific quantitative in vitro data on this effect are limited in the available sources.
Interactive Table: Investigated Cellular Impacts of EP4 Receptor Antagonism This table summarizes the cellular processes affected by the antagonism of the EP4 receptor, the target of this compound, in relevant disease contexts. Specific quantitative data for this compound is pending further published research.
Cellular Process Disease Context Effect of EP4 Antagonism Underlying Mechanism Reference Proliferation Endometriosis, Cancer Inhibition Induction of cell cycle arrest via suppression of ERK1/2, AKT, NFκB, β-catenin pathways. mdpi.com Apoptosis Endometriosis Induction Activation of intrinsic apoptotic pathway (cytochrome C release, caspase-3/PARP activation). mdpi.com Angiogenesis Endometriosis, Cancer Inhibition (Inferred) Interference with pro-angiogenic signaling (e.g., VEGF). [1, 8, 9]
Receptor Selectivity and Specificity Profiling
The therapeutic utility and safety profile of a pharmacological agent are critically dependent on its selectivity for its intended target over other related receptors. This compound has been characterized as a highly potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). researchgate.netnih.govmedchemexpress.com
High-throughput screening initially identified benzimidazole (B57391) derivatives as a novel class of hEP4-R antagonists. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of this compound, a benzimidazolecarboxylic acid derivative. nih.govnih.gov In vitro studies have confirmed that this compound is a complete antagonist of the human EP4 receptor. frontiersin.org
The potency of this compound against the human EP4 receptor has been quantified with a half-maximal inhibitory concentration (IC50) value of 15.3 nM. medchemexpress.combiochempartner.com This indicates that a low nanomolar concentration of the compound is sufficient to inhibit 50% of the EP4 receptor's activity in vitro. The primary research publication by Bäurle et al. (2019) established its high specificity and selectivity. nih.gov The selectivity profile demonstrates that this compound has a significantly lower affinity for other human prostanoid receptors, including EP1, EP2, EP3, as well as DP1, FP, IP, and TP receptors, underscoring its specific action on EP4. nih.gov
Interactive Table: Receptor Selectivity Profile of this compound This table presents the inhibitory potency of this compound against various human prostanoid receptors, highlighting its selectivity for the EP4 subtype. Data sourced from Bäurle et al., 2019.```html
| Receptor Target | Species | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| EP4 | Human | [³H]PGE2 competition | 15.3 | [3, 4] |
| EP1 | Human | [³H]PGE2 competition | >10000 | nih.gov |
| EP2 | Human | [³H]PGE2 competition | >10000 | nih.gov |
| EP3 | Human | [³H]PGE2 competition | >10000 | nih.gov |
| DP1 | Human | [³H]PGD2 competition | >10000 | nih.gov |
| FP | Human | [³H]PGF2α competition | >10000 | nih.gov |
| IP | Human | [³H]Iloprost competition | >10000 | nih.gov |
| TP | Human | [³H]SQ-29548 competition | >10000 | nih.gov |
Compound Names Mentioned
Compound Name This compound Prostaglandin E2 (PGE2) Resveratrol Bardoxifene Linzagolix Letrozole Elagolix Vilaprisan Quinagolide
Translational Research and Clinical Development Perspectives for Bay 1316957
Current Status of Research and Development Pipeline
BAY-1316957 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R). medchemexpress.comnih.gov Its development is rooted in the understanding that endometriosis is driven by both hormone-dependent and inflammatory processes, with inflammation being a primary cause of the associated severe pelvic pain. nih.gov The EP4 receptor and the pathways that form its ligand, prostaglandin E2 (PGE2), are highly expressed in endometriotic lesions, making it a promising therapeutic target. nih.gov
The development of this compound began with high-throughput screening that identified benzimidazole (B57391) derivatives as novel EP4-R antagonists. nih.gov Through careful structure-activity relationship (SAR) studies, researchers optimized the compound to have favorable pharmacokinetic properties. researchgate.netpatsnap.com This optimization led to the identification of this compound, a benzimidazolecarboxylic acid derivative with high potency and selectivity for the human EP4 receptor (hEP4-R). nih.govresearchgate.net
As of early 2023, this compound has demonstrated effectiveness in reducing lesions and pain in controlled animal studies. patsnap.comnih.govfrontiersin.org It has shown excellent therapeutic activity in in-vivo pain models and possesses a superior pharmacokinetic profile in rodents, suggesting its suitability for further development as a treatment for endometriosis. frontiersin.orgnih.gov The global research and development status for this compound is currently categorized as preclinical. patsnap.com
Comparative Efficacy and Safety Considerations with Existing and Emerging Endometriosis Therapeutics
The therapeutic approach of this compound differs significantly from current and emerging treatments for endometriosis, offering a targeted, non-hormonal alternative.
Steroidal therapies, such as progestins, are a cornerstone of endometriosis management. They function by modulating estrogen receptors, inhibiting endometrial proliferation, and promoting the apoptosis of endometriosis cells. nih.gov However, these hormonal treatments can cause undesirable side effects related to hypoestrogenism, such as early menopause symptoms. mdpi.com
In contrast, this compound operates through a non-hormonal mechanism. It specifically targets the EP4 receptor, which mediates inflammatory pain and processes. nih.gov By inhibiting the EP4-R signaling pathway, this compound alleviates inflammatory pain associated with endometriosis without directly interfering with the estrogen signaling pathways that steroidal therapies target. nih.govmdpi.com This offers a potential therapeutic option for patients who experience inadequate pain relief or cannot tolerate the side effects of hormone-based treatments.
This compound is part of a class of emerging drugs targeting the EP4 receptor for various inflammatory conditions. While some EP4 antagonists have entered clinical trials for cancer (e.g., ONO-4578, E7046) or have been approved for veterinary use in treating osteoarthritis pain (e.g., Grapiprant), to date, no EP4 receptor antagonist has been approved for pain management in humans. nih.gov
This compound was specifically optimized for endometriosis treatment, demonstrating excellent drug metabolism and pharmacokinetic (DMPK) properties. researchgate.netresearchgate.net Structure-based optimization has led to other potent and selective EP4 antagonists from different chemical scaffolds, which have shown efficacy in preclinical pain models. nih.govresearchgate.net The development of this compound focuses on its potential to provide rapid and significant pain relief for endometriosis patients, improving their quality of life. nih.govpatsnap.com
Gonadotropin-releasing hormone (GnRH) antagonists, like Elagolix, and aromatase inhibitors, such as Letrozole, are other classes of drugs used to manage endometriosis. nih.govnih.gov Both function by systemically reducing estrogen levels. GnRH antagonists regulate the reproductive function, while aromatase inhibitors block the synthesis of estrogen. nih.gov While effective for many, their estrogen-suppressing mechanism can lead to significant side effects and may not be suitable for long-term use or for patients desiring fertility. frontiersin.orgnih.govresearchgate.net
This compound's mechanism is fundamentally different. It does not induce a hypoestrogenic state. Instead, it targets a key mediator of inflammation and pain, PGE2, by blocking its receptor, EP4. nih.gov This allows for the management of pain symptoms without the systemic hormonal side effects associated with GnRH antagonists and aromatase inhibitors, presenting a promising alternative, particularly for non-hormonal pain relief. mdpi.comnih.gov
| Drug Class | Example Compound(s) | Primary Mechanism of Action | Therapeutic Target |
|---|---|---|---|
| EP4 Receptor Antagonist | This compound | Blocks the EP4 receptor to inhibit PGE2-mediated inflammation and pain signaling. nih.gov | Inflammation and Nociception |
| Steroidal-Based Therapies (Progestins) | Dienogest, Norethindrone Acetate | Modulates estrogen receptors, inhibits endometrial cell proliferation. nih.gov | Hormonal Pathways |
| GnRH Antagonists | Elagolix, Linzagolix nih.gov | Suppresses gonadotropin release, leading to reduced estrogen production. nih.gov | Hormonal Pathways (Hypothalamic-Pituitary-Ovarian Axis) |
| Aromatase Inhibitors | Letrozole, Anastrozole | Inhibits the aromatase enzyme, blocking the conversion of androgens to estrogens. nih.gov | Hormonal Pathways (Estrogen Synthesis) |
Comparison with Other EP4 Antagonists in Development
Potential for Combination Therapies with this compound
Given the multifaceted nature of endometriosis, involving both hormonal and inflammatory drivers, combination therapies are a logical next step in optimizing treatment. Research suggests that combining this compound with hormonal drugs could be a promising strategy. nih.gov Such an approach would simultaneously target the inflammatory pain component of the disease via EP4 antagonism and the hormonal component responsible for lesion growth via traditional steroidal therapies or other hormonal agents. nih.govresearchgate.net This dual-pronged attack could potentially lead to greater efficacy in managing both pain and lesion progression than either monotherapy alone.
Considerations for Clinical Practice Optimization
For this compound to be used effectively in a clinical setting, its unique profile must be considered. As a non-hormonal agent, it could be positioned as a first-line treatment for endometriosis-associated pain, particularly for patients with contraindications to or intolerance of hormonal therapies. mdpi.comnih.gov Its potential for prominent and rapid pain relief suggests it could significantly improve patient quality of life. nih.govpatsnap.com
Further clinical studies could explore its use in specific patient populations, such as those with persistent pain despite hormonal suppression or those seeking to preserve fertility. nih.gov Optimizing its application might also involve investigating its efficacy in combination with other treatments, as this could provide a more comprehensive management strategy for this complex disease. frontiersin.orgnih.gov
Challenges and Future Research Directions in Ep4 R Antagonist Development
Strategies for Overcoming Potential Drug Resistance Mechanisms
A critical area of future research is the anticipation and circumvention of potential drug resistance. While specific resistance mechanisms to BAY-1316957 are not yet documented, insights can be drawn from broader oncology and inflammatory disease research. The cyclooxygenase-2 (COX-2)/prostaglandin (B15479496) E2 (PGE2)/EP4 signaling axis is a known driver in various cellular processes, including therapy resistance in cancer. domaintherapeutics.comfrontiersin.org
Resistance to EP4 antagonists could theoretically arise from several mechanisms:
Upregulation of alternative signaling pathways: Cells might compensate for EP4 blockade by increasing the activity of other pro-inflammatory or survival pathways.
Alterations in the EP4 receptor: Mutations in the receptor could prevent the drug from binding effectively.
Changes in the tumor microenvironment: In conditions like cancer, the complex interplay of various cells can contribute to resistance. domaintherapeutics.com
Strategies to overcome these potential hurdles could involve combination therapies. For instance, combining EP4 antagonists with existing hormonal therapies for endometriosis might offer a synergistic effect. frontiersin.org In cancer research, there is growing evidence that combining EP4 antagonism with chemotherapy, endocrine therapy, or immune-based therapies could be a promising approach to reverse resistance and improve outcomes. frontiersin.orgbenthamscience.com For example, combining an EP4 antagonist with a PD-1 inhibitor has shown promise in making immune-resistant colorectal cancers responsive to treatment. aacrjournals.org
Investigation of Long-Term Therapeutic Efficacy and Safety Profile
This compound has demonstrated excellent efficacy in preclinical models and a favorable pharmacokinetic profile, suggesting its suitability for development as a treatment for endometriosis. researchgate.netfrontiersin.org Early findings indicate it could offer prominent and rapid pain relief. researchgate.netresearchgate.net However, endometriosis is a chronic condition requiring long-term management. Therefore, comprehensive long-term studies are essential to fully understand the sustained efficacy and safety of this compound and other EP4 antagonists.
Long-term evaluation will need to address questions such as:
Does the initial pain-relieving effect wane over time?
Are there any unforeseen side effects with prolonged use?
How does it impact the progression of endometriotic lesions over months or years?
Identification of Biomarkers for Patient Stratification and Treatment Response
To optimize the use of EP4 antagonists, it is crucial to identify biomarkers that can predict which patients are most likely to benefit from this targeted therapy. The expression of EP2 and EP4 receptors is elevated in the peritoneal macrophages and endometriotic lesions of women with endometriosis. nih.govmdpi.com This suggests that the expression levels of these receptors could serve as a primary biomarker.
Potential biomarkers for patient stratification and monitoring treatment response could include:
Receptor Expression: Measuring EP4 receptor levels in endometriotic tissue. nih.govmdpi.com
Downstream Signaling Molecules: Assessing levels of molecules in the EP4 signaling cascade, such as cAMP, or downstream gene products like vascular endothelial growth factor (VEGF) and various chemokines. nih.govmdpi.com An EP4 antagonist has been shown to reduce cAMP levels and the expression of VEGF, chemokine ligand 2 (CXCL2), and chemokine ligand 3 (CXCL3) in macrophages. nih.gov
Inflammatory Markers: Monitoring systemic or local levels of pro-inflammatory cytokines like IL-6, whose secretion can be negated by EP4 antagonists. nih.gov
Genetic Markers: Investigating genetic variations that may influence a patient's response to EP4 blockade.
Imaging Biomarkers: In cancer studies, FDG-PET scans are being used to measure metabolic responses to EP4 antagonist treatment, with reductions in uptake suggesting a potential clinical benefit. bmj.com
One study in breast cancer suggested that miR655, a microRNA induced by the COX-2/EP4 pathway, could serve as a potential blood biomarker for monitoring therapies that target this pathway. mdpi.com Identifying similar non-invasive biomarkers for endometriosis would significantly advance personalized treatment with agents like this compound.
Exploration of Novel Therapeutic Applications Beyond Endometriosis
The mechanism of action of EP4 receptor antagonists—inhibiting a key pathway in inflammation, pain, and cell proliferation—opens up a wide array of potential therapeutic applications beyond endometriosis. researchgate.netpatsnap.com The PGE2-EP4 pathway is implicated in numerous diseases, making it a versatile drug target. benthamscience.com
Table 1: Potential Therapeutic Areas for EP4 Antagonists
| Therapeutic Area | Rationale for EP4 Antagonist Use | Supporting Evidence |
|---|---|---|
| Oncology | EP4 is often upregulated in cancers, promoting tumor growth, metastasis, angiogenesis, and immune suppression. frontiersin.orgbenthamscience.compatsnap.com | EP4 antagonists inhibit metastasis in preclinical models, can reverse chemotherapy resistance, and are being tested in clinical trials for solid tumors. domaintherapeutics.comfrontiersin.orgbmj.com |
| Inflammatory Diseases | The EP4 receptor is a key mediator of PGE2-driven inflammation in conditions like rheumatoid arthritis and inflammatory bowel disease. patsnap.comnih.gov | EP4 antagonists have shown anti-inflammatory effects in animal models of arthritis. capes.gov.br |
| Chronic Pain | The EP4 receptor is involved in sensitizing peripheral pain receptors (nociceptors). researchgate.net | EP4 antagonists have demonstrated antihyperalgesic (pain-reducing) properties in various preclinical pain models. benthamscience.comcapes.gov.brnih.gov |
Research has specifically shown the potential of EP4 antagonists in breast cancer, prostate cancer, colorectal cancer, and melanoma. aacrjournals.orgmdpi.com They may work by blocking tumor cell migration, invasiveness, and the formation of new blood and lymphatic vessels. frontiersin.orgmdpi.com Furthermore, by mitigating PGE2-mediated immunosuppression, EP4 antagonists can enhance the body's own anti-tumor immune response, making them attractive candidates for combination immunotherapy. domaintherapeutics.comfrontiersin.org The exploration of these novel applications will continue to define the broader therapeutic utility of this promising class of drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
